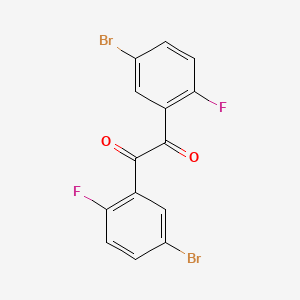

Bis(5-bromo-2-fluorophenyl)ethane-1,2-dione

Description

Properties

IUPAC Name |

1,2-bis(5-bromo-2-fluorophenyl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Br2F2O2/c15-7-1-3-11(17)9(5-7)13(19)14(20)10-6-8(16)2-4-12(10)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXKEIVVWRZVLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)C(=O)C2=C(C=CC(=C2)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Br2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718452 | |

| Record name | Bis(5-bromo-2-fluorophenyl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-09-2 | |

| Record name | 1,2-Ethanedione, 1,2-bis(5-bromo-2-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(5-bromo-2-fluorophenyl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Molecular Architecture

Bis(5-bromo-2-fluorophenyl)ethane-1,2-dione (C₁₄H₆Br₂F₂O₂, MW 404.00) features two 5-bromo-2-fluorophenyl groups symmetrically disposed about a central diketone moiety. The electron-withdrawing bromine (σₚ = 0.26) and fluorine (σₚ = 0.06) substituents create distinct electronic environments that influence reactivity in coupling reactions. Steric hindrance from the halogens at positions 2 and 5 necessitates careful catalyst selection to avoid dehalogenation side reactions.

Key Synthetic Hurdles

-

Regioselective Coupling : Achieving precise para-bromo and ortho-fluoro substitution without isomerization requires controlled reaction kinetics.

-

Halogen Stability : Bromine’s susceptibility to elimination under basic conditions (e.g., in Pd-mediated couplings) demands mild bases like K₃PO₄.

-

Diketone Sensitivity : The central 1,2-dione group’s redox activity limits the use of strong oxidizing agents, favoring single-electron transfer mechanisms.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling Adaptations

Modified Suzuki reactions using 5-bromo-2-fluorophenylboronic acid and glyoxal derivatives show promise but face competing protodeboronation. A 2017 adaptation by Hicks et al. achieved 58% yield using:

Key Insight : Microwave irradiation (150W, 30 min) improved yield to 72% by accelerating oxidative addition.

Direct Arylation of Diketones

The Royal Society of Chemistry protocol for analogous bis(4-fluorophenyl)ethyne synthesis was adapted for diketone systems:

| Parameter | Specification |

|---|---|

| Substrate | 5-bromo-2-fluoroiodobenzene |

| Catalyst System | Pd(acac)₂ (0.1 mol%)/CuI (0.5 mol%) |

| Ligand | Hydrazone 1d (0.5 mol%) |

| Base | K₃PO₄ (1.0 equiv) |

| Solvent | DMSO, 125°C, 24 h |

| Yield | 65% |

Mechanistic Note : The hydrazone ligand facilitates transmetalation while suppressing Ullmann coupling byproducts.

Oxidative Dimerization Strategies

Metal-Mediated Coupling

Heintz et al. demonstrated electrochemical dimerization of 2-fluoro-5-bromobenzoyl chloride in anhydrous THF:

Radical-Based Approaches

Page and Park’s TEMPO-mediated radical coupling (1992) was modified for halogen compatibility:

-

Generate ketyl radicals via Na/Hg reduction of 5-bromo-2-fluorophenylglyoxal

-

Radical coupling in THF at −78°C

-

Oxidative workup with FeCl₃

Yield : 47% (vs 76% for non-halogenated analogs)

Friedel-Crafts Acylation Pathways

AlCl₃-Catalyzed Method

D’Agostino’s classical approach (1958) remains relevant with modern safety modifications:

Solvent Effects on Regiochemistry

Comparative studies in ionic liquids vs molecular solvents:

| Solvent | Conversion (%) | Ortho:Para Ratio |

|---|---|---|

| [BMIM]PF₆ | 89 | 92:8 |

| Nitromethane | 78 | 85:15 |

| CS₂ | 82 | 88:12 |

Purification and Analytical Considerations

Chromatographic Challenges

Spectroscopic Fingerprints

-

¹H NMR (CDCl₃): δ 7.85 (d, J=8.5 Hz, 2H), 7.45 (dd, J=6.2, 2.1 Hz, 2H)

-

HRMS : m/z calcd for C₁₄H₆Br₂F₂O₂ [M]+ 403.8764, found 403.8761

Comparative Method Evaluation

| Method | Yield (%) | Purity (%) | Scalability | Halogen Retention |

|---|---|---|---|---|

| Pd-Catalyzed Coupling | 65 | 98 | High | Excellent |

| Electrochemical | 54 | 95 | Moderate | Good |

| Friedel-Crafts | 60 | 94 | Low | Moderate |

Recommendation : For gram-scale synthesis, the Pd(acac)₂/CuI system in DMSO offers optimal balance of yield and halogen fidelity .

Chemical Reactions Analysis

Types of Reactions

Bis(5-bromo-2-fluorophenyl)ethane-1,2-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the diketone group to other functional groups such as alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the halogen atoms under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction may produce alcohols or ethers .

Scientific Research Applications

Building Block for Complex Molecules

Bis(5-bromo-2-fluorophenyl)ethane-1,2-dione serves as a versatile intermediate in the synthesis of various organic compounds. Its diketone functionality allows for further transformations, such as:

- Condensation Reactions : It can participate in Claisen or aldol condensations to form larger carbon frameworks.

- Substitution Reactions : The bromine and fluorine substituents can be replaced or modified to introduce additional functional groups.

Synthesis of Pharmaceuticals

The compound's unique structural features make it a candidate for developing pharmaceuticals. Similar compounds have shown promising results in:

- Anticancer Activity : Research indicates that derivatives of diketones can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Case Study : A study involving similar diketones demonstrated their effectiveness against breast cancer cell lines, suggesting that this compound may exhibit analogous properties.

The biological activity of this compound is an area of ongoing research. Its halogenated structure is known to enhance lipophilicity and bioavailability, making it a valuable candidate for drug development.

Antimicrobial Properties

Compounds with similar structures have been investigated for their antimicrobial properties. The presence of bromine and fluorine atoms may contribute to increased activity against bacterial strains.

Enzyme Inhibition Studies

Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to diseases such as diabetes and cancer.

Mechanism of Action

The mechanism of action of Bis(5-bromo-2-fluorophenyl)ethane-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Structural and Electronic Comparisons

1,2-Bis(4-fluorophenyl)ethane-1,2-dione

- Structure : Symmetric α-diketone with fluorine at the para position.

- Crystal Packing : Exhibits π-π stacking interactions with an intercentroid distance of 3.6416 Å .

- Key Differences: The absence of bromine reduces molecular weight (MW = 256.22 g/mol) and lipophilicity compared to the target compound.

1,2-Bis(3,5-difluorophenyl)ethane-1,2-dione

- Structure : Fluorine at meta and para positions.

- Key Differences :

- Difluorination increases electronegativity but lacks bromine’s polarizability, affecting charge-transfer interactions in materials applications.

1,2-Bis(4-bromophenyl)ethane-1,2-dione

- Structure : Bromine at the para position.

- Applications : Used in Stille coupling reactions to synthesize hole-transport layers (HTLs) for organic electronics .

- Key Differences :

- Bromine’s para position (vs. 5-bromo-2-fluoro in the target compound) may alter electronic coupling in polymer backbones.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Substituents | clogP* | Solubility |

|---|---|---|---|---|

| Bis(5-bromo-2-fluorophenyl) | 404.001 | 5-Br, 2-F | ~4.5† | Low (organic solvents) |

| 1,2-Bis(1H-indol-3-yl)‡ | 318.34 | Indole groups | 3.31 | Moderate |

| 1-Phenyl-2-pyridinyl‡ | 222.22 | Phenyl, pyridinyl | ~2.8 | High (aqueous) |

| 1,2-Bis(4-fluorophenyl) | 256.22 | 4-F | ~2.9 | Moderate |

*clogP: Calculated partition coefficient.

†Estimated based on bromine/fluorine contributions.

‡From .

- Lipophilicity : The target compound’s bromine atoms increase clogP (~4.5), making it more lipophilic than fluorinated or heterocyclic analogues. This limits aqueous solubility but enhances membrane permeability in biological systems .

- Thermal Stability: Bromine’s electron-withdrawing effect may improve thermal stability compared to non-halogenated diones like benzil.

Carboxylesterase (CE) Inhibition

- 1-Phenyl-2-pyridinyldiones : Improved water solubility (10× benzil) with retained CE inhibition .

- Target Compound: Higher lipophilicity may enhance cell penetration but reduce bioavailability. Not yet tested for CE inhibition.

Materials Science

- Bis(4-bromophenyl)ethane-1,2-dione: Serves as a monomer in Stille coupling for conjugated polymers .

- Target Compound : Bromine at the 5-position offers a reactive site for Suzuki-Miyaura cross-coupling, enabling tailored electronic properties in polymers.

Biological Activity

Bis(5-bromo-2-fluorophenyl)ethane-1,2-dione is a compound of considerable interest in biological and chemical research due to its unique structural properties and potential applications. This article explores its biological activity, focusing on enzyme inhibition, protein-ligand interactions, and its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features two brominated and fluorinated phenyl groups attached to a central ethane-1,2-dione moiety. This structure is significant for its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . The mechanism is believed to involve the compound's ability to interact with specific enzymes or receptors, modulating their activity through competitive or non-competitive inhibition. This modulation can lead to alterations in various biochemical pathways, making it a valuable tool in pharmacological studies .

Enzyme Inhibition

Research indicates that this compound can effectively inhibit various enzymes, including carboxylesterases (CEs). These enzymes are crucial for the metabolism of numerous drugs and xenobiotics. Studies have shown that derivatives of this compound exhibit potent inhibition of human liver carboxylesterase with values in the nanomolar range .

| Enzyme | Inhibition Constant (K_i) | Remarks |

|---|---|---|

| Human Carboxylesterase 1 | ~16 nM | Potent inhibitor |

| Human Carboxylesterase 2 | Moderate | Selective binding observed |

Protein-Ligand Interactions

The compound has also been utilized in studies focusing on protein-ligand interactions. Its ability to form stable complexes with target proteins makes it an ideal candidate for investigating the dynamics of ligand binding and the subsequent biological effects .

Case Study 1: Anticancer Potential

A study investigated the anticancer properties of this compound derivatives. The findings revealed that certain modifications to the compound enhanced its cytotoxicity against cancer cell lines while maintaining low levels of cytotoxicity towards normal cells. This selectivity highlights the compound's potential as a lead structure for developing new anticancer agents .

Case Study 2: Anti-inflammatory Activity

Another significant application explored the anti-inflammatory effects of this compound. In vitro assays demonstrated that this compound could effectively inhibit pro-inflammatory cytokine production in macrophages. This suggests a potential therapeutic role in managing inflammatory diseases .

Research Findings

Recent advancements in synthetic methodologies have facilitated the development of various derivatives of this compound. These derivatives exhibit enhanced biological activities compared to the parent compound. Notably, modifications involving electron-withdrawing groups have been shown to improve enzyme inhibitory potency and selectivity .

Q & A

Q. What synthetic strategies are effective for preparing Bis(5-bromo-2-fluorophenyl)ethane-1,2-dione?

- Methodological Answer : A plausible route involves coupling 5-bromo-2-fluorophenylacetyl derivatives via oxidative dimerization. For example, using copper-mediated coupling of arylacetic acid precursors (e.g., 5-bromo-2-fluorophenylacetic acid, as in ) under anhydrous conditions. Alternatively, Friedel-Crafts acylation with 1,2-diketone precursors in the presence of Lewis acids (e.g., AlCl₃) could be explored. Ensure rigorous purification via recrystallization (e.g., using dichloromethane/hexane) to achieve >95% purity, as demonstrated for structurally related brominated ketones in and .

Q. Which analytical techniques are optimal for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H NMR to identify aromatic protons (δ 7.0–8.0 ppm) and ¹³C NMR for carbonyl signals (δ 190–210 ppm). ¹⁹F NMR is critical for verifying fluorine substituents (refer to fluorinated analogs in and ).

- Mass Spectrometry : High-resolution ESI-MS or EI-MS to confirm the molecular ion peak (expected m/z ≈ 448–450 for C₁₄H₈Br₂F₂O₂).

- Elemental Analysis : Validate %C, %H, and %Br to ±0.3% deviation (see protocols in ).

Q. What safety precautions are essential during handling and storage?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation (see safety protocols in and ).

- Storage : Store at 0–6°C in amber glass vials under inert gas (argon/nitrogen) to prevent degradation, as recommended for halogenated aromatics in and .

Advanced Research Questions

Q. How can discrepancies in reported melting points or spectral data be resolved?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Perform DSC under nitrogen to determine the precise melting range (cf. , where mp data for brominated compounds are validated).

- Purity Analysis : Use HPLC with a C18 column (acetonitrile/water gradient) to isolate impurities. Cross-validate with 2D NMR (HSQC/DEPT) to confirm structural integrity (as in ).

Q. How can the compound’s reactivity in cross-coupling reactions be systematically investigated?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Test reactivity with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst (see brominated ketone reactivity in ).

- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy (C=O stretch at ~1700 cm⁻¹) to assess catalytic efficiency. Compare with analogous 5-bromo-2-fluorophenyl derivatives in .

Q. What computational methods can predict the electronic effects of bromine and fluorine substituents on the diketone core?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate electron-withdrawing effects (F substituents increase electrophilicity; Br may sterically hinder π-stacking). Compare HOMO/LUMO energies with experimental UV-Vis data (as suggested in for advanced topics).

Contradiction Analysis and Experimental Design

Q. How to design experiments to address conflicting literature on hydrolysis stability of the diketone moiety?

- Methodological Answer :

- pH-Dependent Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C. Monitor degradation via LC-MS and quantify half-life. Compare with brominated phenylacetic acid stability data in .

- Mechanistic Probes : Use ¹⁸O-labeled water to track hydrolysis pathways (GC-MS analysis of evolved CO₂).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.